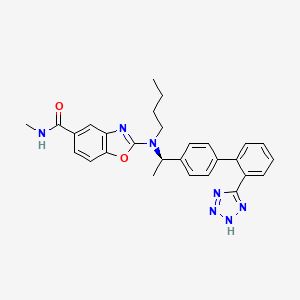
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an indoline, sulfonyl, phenyl, pyrimidinyl, and piperazinyl groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indoline Sulfonyl Intermediate: The indoline derivative is first sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Derivative: The sulfonylated indoline is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazinyl Group: The phenyl intermediate is reacted with a piperazine derivative under suitable conditions, often involving a nucleophilic substitution reaction.
Final Assembly: The pyrimidinyl group is introduced in the final step, typically through a condensation reaction with the piperazinyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazinyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety would yield indole derivatives, while reduction of the sulfonyl group would produce sulfides.
Aplicaciones Científicas De Investigación
(3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological pathways.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indoline and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (3-((2-Methylindolin-1-yl)sulfonyl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the positioning of the pyrimidinyl group.
Propiedades
Fórmula molecular |
C24H25N5O3S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
[3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H25N5O3S/c1-18-16-19-6-2-3-9-22(19)29(18)33(31,32)21-8-4-7-20(17-21)23(30)27-12-14-28(15-13-27)24-25-10-5-11-26-24/h2-11,17-18H,12-16H2,1H3 |
Clave InChI |
MZSUJXLJAWVELU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



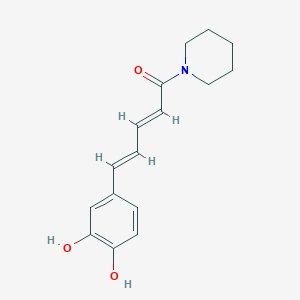
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
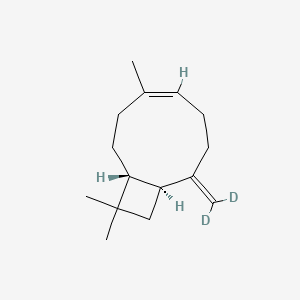

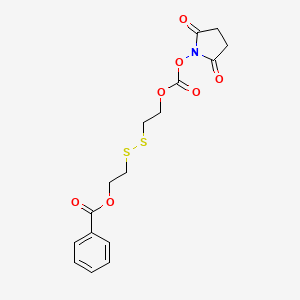

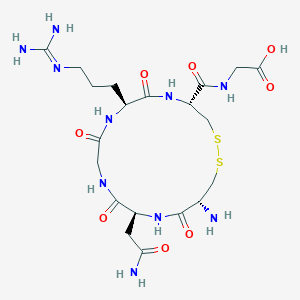


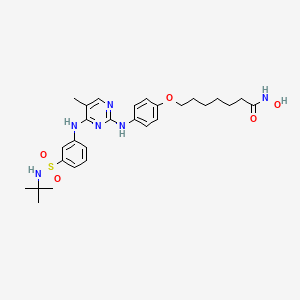
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)
